5-[(2-methoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide
Overview
Description
5-[(2-methoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
Research into similar furan derivatives often focuses on the synthesis of novel compounds for potential therapeutic applications. For instance, studies have synthesized new heterocyclic compounds derived from furan precursors, which were evaluated for their anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase enzymes, suggesting potential applications in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Antiprotozoal Agents
Furan derivatives have been explored for their antiprotozoal properties. A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally similar to furan derivatives, demonstrated strong DNA affinities and in vitro and in vivo activities against Trypanosoma b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Material Science Applications
In material science, furan derivatives have been utilized in the synthesis of hyperbranched aromatic polyamides. These polymers exhibit solubility in various organic solvents and have potential applications in creating new materials with specific properties for industrial use (Yang et al., 1999).
Mechanistic Studies
Mechanistic studies on reactions involving furan derivatives are crucial for understanding their chemical behavior. For example, research on the thermolysis of certain furan compounds has led to the formation of novel products, providing insights into the mechanisms of eliminative rearrangements (Gillespie et al., 1979).
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-15-6-2-3-7-16(15)23-12-14-8-9-17(24-14)18(20)19-11-13-5-4-10-22-13/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHPBQTUPOSUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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